1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone
Overview
Description
1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone is an organic compound belonging to the class of phenylpiperidines It consists of a piperidine ring bound to a phenyl group, with an amino group attached to the phenyl ring and an ethanone group attached to the piperidine ring
Preparation Methods
The synthesis of 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenyl and piperidine.
Reaction Conditions: The reaction involves the coupling of 4-aminophenyl with piperidine under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the use of solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the body, leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may modulate neurotransmitter systems or inhibit specific enzymes.
Comparison with Similar Compounds
1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Phenyl-2-(piperidin-1-yl)ethanone and 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one share structural similarities.
Properties
IUPAC Name |
1-[4-(4-aminophenyl)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(14)5-3-11/h2-5,12H,6-9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKBGOWYGVITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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